An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one (CAS: 35031-52-8)
An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one (CAS: 35031-52-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2,5-dimethylphenyl)propan-1-one, a versatile ketone in organic synthesis. The content herein is curated for professionals in research and development, offering detailed protocols, mechanistic insights, and a survey of its applications, grounded in authoritative scientific sources.
Section 1: Compound Profile and Physicochemical Properties
1-(2,5-Dimethylphenyl)propan-1-one, also known as 2',5'-dimethylpropiophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O[1][2]. Its structure features a propanoyl group attached to a 2,5-dimethylphenyl ring. This substitution pattern on the aromatic ring influences its reactivity and physical properties.
Table 1: Physicochemical Properties of 1-(2,5-Dimethylphenyl)propan-1-one
| Property | Value | Source |
| CAS Number | 35031-52-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| IUPAC Name | 1-(2,5-dimethylphenyl)propan-1-one | [2][3] |
| Synonyms | 2',5'-Dimethylpropiophenone | [2] |
| Appearance | Pale-yellow oil | [4] |
| Purity (typical) | ≥ 95% | [5] |
Section 2: Synthesis via Friedel-Crafts Acylation
The most prevalent and efficient method for synthesizing 1-(2,5-dimethylphenyl)propan-1-one is the Friedel-Crafts acylation of p-xylene with propionyl chloride[4]. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃)[4][6].
The causality behind this experimental choice lies in the activation of the acylating agent by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of propionyl chloride, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich p-xylene ring, leading to the formation of the desired ketone. The methyl groups on p-xylene are ortho, para-directing activators, and the acylation occurs at one of the positions ortho to a methyl group.
Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one
This protocol is adapted from established literature procedures for Friedel-Crafts acylation[4][7][8].
Materials:
-
p-Xylene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with an addition funnel, a reflux condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Formation of Acylium Ion: Add a solution of propionyl chloride in dichloromethane dropwise to the cooled suspension over 15 minutes.
-
Acylation: Subsequently, add a solution of p-xylene in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex and separates the aqueous and organic layers.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Neutralization and Drying: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The crude product, a pale-yellow oil, can be further purified by vacuum distillation[4][7].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2,5-Dimethylphenyl)propan-1-one.
Section 3: Spectroscopic Characterization
The structural elucidation of 1-(2,5-dimethylphenyl)propan-1-one is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule[3].
Table 2: ¹H and ¹³C NMR Spectral Data for 1-(2,5-Dimethylphenyl)propan-1-one
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic-H | 7.13 - 7.49 | m | 3H, Ar-H |
| -CH₂- (ethyl) | 2.57 | q | 2H, -C(=O)CH₂CH₃ |
| -CH₃ (ring) | 2.48 | s | 3H, Ar-CH₃ |
| -CH₃ (ring) | 2.36 | s | 3H, Ar-CH₃ |
| -CH₃ (ethyl) | Not explicitly detailed | t | 3H, -CH₂CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | 202.1 | C=O |
| Aromatic C (substituted) | 137.8, 135.33, 135.30 | Ar-C |
| Aromatic CH | 132.3, 132.1, 130.0 | Ar-CH |
| Methylene (-CH₂-) | 29.7 | -C(=O)CH₂CH₃ |
| Methyl (-CH₃, ring) | 21.2, 21.0 | Ar-CH₃ |
| Methyl (-CH₃, ethyl) | Not explicitly detailed | -CH₂CH₃ |
(Note: The provided NMR data is compiled from literature sources and may have slight variations depending on the solvent and instrument used)[3][4].
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2,5-dimethylphenyl)propan-1-one exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band around 1679 cm⁻¹ is indicative of the C=O stretching vibration of the ketone[4]. The spectrum also shows bands corresponding to C-H stretching of the aromatic ring and the alkyl groups[4].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 162.23 g/mol [1][2].
Section 4: Chemical Reactivity and Applications in Synthesis
The chemical reactivity of 1-(2,5-dimethylphenyl)propan-1-one is primarily centered around its carbonyl group and the aromatic ring[3].
Reactions at the Carbonyl Group
The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack. A common transformation is the reduction of the ketone to the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reactions Involving the Aromatic Ring
The 2,5-dimethylphenyl ring can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation[3]. The directing effects of the existing substituents (two activating methyl groups and a deactivating acyl group) will determine the position of the incoming electrophile.
Application as a Synthetic Building Block
1-(2,5-Dimethylphenyl)propan-1-one serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds which are of significant interest in medicinal chemistry[9][10].
One notable application is in the synthesis of chalcones. For instance, it can undergo a Claisen-Schmidt condensation with benzaldehyde in the presence of a base to form (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one[4]. These chalcone derivatives can then be used to construct various heterocyclic systems[11].
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: Mechanism of chalcone synthesis via Claisen-Schmidt condensation.
Section 5: Safety and Handling
1-(2,5-Dimethylphenyl)propan-1-one is classified as an irritant and may be harmful if ingested or inhaled[1][12]. It is irritating to mucous membranes and the upper respiratory tract[12]. The toxicological properties of this compound have not been fully investigated[12].
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[12].
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood[12].
-
Handling: Avoid contact with eyes, skin, and clothing. Keep the container tightly closed when not in use. Avoid prolonged exposure and do not breathe dust or vapor[12].
-
Storage: Store in a cool, dry, well-ventilated place[12].
-
Spills: In case of a spill, wear appropriate respiratory and protective gear. Absorb the liquid with an inert material and place it in a suitable container for disposal[12].
-
Disposal: Dispose of the chemical in accordance with federal, state, and local regulations. It can be dissolved in a combustible solvent and incinerated in a chemical incinerator[12].
This compound is intended for research and development use only and should be handled by technically qualified individuals[5].
References
-
1-(2,5-Dimethylphenyl)propan-1-one. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]
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Friedel–Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
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1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). Neliti. [Link]
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Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved January 11, 2026, from [Link]
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Friedel-Crafts Acylation Made Super Easy! (2017, December 6). YouTube. Retrieved January 11, 2026, from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and transformations of heterocycles via pseudocyclic reactions. (2025). Chemistry of Heterocyclic Compounds, 61(7/8). [Link]
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